Biurea
Description
Biurea (C₂H₆N₄O₂) is a nitrogen-rich compound structurally composed of two urea molecules linked via a hydrazine bridge. It is synthesized through the reaction of ketazine with urea under controlled conditions . Industrially, this compound serves as a high-temperature blowing agent for expanding plastics like polypropylene and as a precursor in the production of azodicarbonamide (ADA) . Its applications extend to food additive analysis and energetic materials, where its coordination chemistry with transition metals is exploited to design primary explosives and propellants . This compound’s crystal structure, determined via X-ray diffraction, reveals a planar geometry stabilized by hydrogen bonding, with bond lengths of N–N (1.386–1.409 Å) and C=O (1.247 Å) influenced by p-π conjugation .
Properties
IUPAC Name |
(carbamoylamino)urea | |
|---|---|---|
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InChI |
InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8) | |
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InChI Key |
ULUZGMIUTMRARO-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=O)(N)NNC(=O)N | |
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Molecular Formula |
C2H6N4O2 | |
| Record name | BIUREA | |
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DSSTOX Substance ID |
DTXSID6024628 | |
| Record name | Biurea | |
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Molecular Weight |
118.10 g/mol | |
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Physical Description |
Biurea is a white powder. (NTP, 1992), White solid; [CAMEO] | |
| Record name | BIUREA | |
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| Record name | 1,2-Hydrazinedicarboxamide | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 238 mg/L at 16 °C | |
| Record name | BIUREA | |
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| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |
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Vapor Pressure |
0.0000595 [mmHg], 5.9X10-5 mm Hg at 25 °C /Estimated/ | |
| Record name | 1,2-Hydrazinedicarboxamide | |
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Color/Form |
Plates from water | |
CAS No. |
110-21-4 | |
| Record name | BIUREA | |
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| Record name | Diurea | |
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| Record name | 1,2-Hydrazinedicarboxamide | |
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| Record name | BIUREA | |
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| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |
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Melting Point |
471 to 473 °F (NTP, 1992), 258 °C | |
| Record name | BIUREA | |
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| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The hydrochloric acid method involves the condensation of hydrazine hydrate (N₂H₄·H₂O) and urea (NH₂CONH₂) under acidic conditions, forming biurea (NH₂CONHNHCONH₂) and water. The reaction proceeds via nucleophilic attack by hydrazine on the carbonyl carbon of urea, facilitated by protonation under acidic pH. The stoichiometric ratio of urea to hydrazine hydrate is critical, with a 1:1 molar ratio theoretically required. However, excess urea (1.2:1) is often employed to drive the reaction toward completion.
Optimization of Process Parameters
Experimental studies identify five key variables influencing yield:
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pH Control : Optimal reaction occurs at pH 4–5, maintained by gradual hydrochloric acid addition. Lower pH accelerates carbamate intermediate decomposition but risks overprotonation of hydrazine.
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Temperature : Elevated temperatures (80–90°C) enhance reaction kinetics but must remain below 100°C to avoid this compound decomposition into cyanuric acid.
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Residence Time : A 2-hour reaction duration balances conversion efficiency and energy consumption.
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Acid Addition Order : Introducing hydrochloric acid after urea-hydrazine mixing prevents premature neutralization of reactants.
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Agitation Rate : Vigorous stirring (≥300 rpm) ensures homogeneous mixing and heat distribution.
Table 1: Optimized Conditions for Hydrochloric Acid Method
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Urea:Hydrazine Ratio | 1.2:1 | +12% |
| Reaction Temperature | 85°C | +18% |
| pH | 4.5 | +22% |
| Reaction Time | 120 min | +9% |
Under these conditions, this compound yields exceed 97%, with residual ammonium chloride (NH₄Cl) as the primary byproduct. This contrasts with sulfuric acid methods, which generate non-recyclable ammonium sulfate waste.
Alkaline Synthesis with Ammonia Recovery
Patent-Based Alkaline Process
A patented method (CN1381442A) operates under alkaline conditions (pH 8–9) by initial urea-hydrazine mixing followed by sodium hydroxide addition. This approach avoids acidic corrosion of reactors and enables ammonia gas (NH₃) recovery via condensation. The reaction mechanism proceeds through a carbamate intermediate, which dehydrates to this compound upon heating.
Key Advantages and Limitations
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Ammonia Reclamation : Ammonia gas evolved during condensation is absorbed in water, yielding ammonium hydroxide (NH₄OH) for reuse in urea production.
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Reduced Wastewater : Unlike sulfuric acid methods, no sulfate salts are generated, lowering effluent treatment costs.
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Lower Yields : Alkaline conditions favor side reactions, capping yields at 85–90%.
Table 2: Comparative Analysis of Acidic vs. Alkaline Methods
| Metric | Hydrochloric Acid | Alkaline Method |
|---|---|---|
| Yield | 97% | 88% |
| Byproduct | NH₄Cl | Recovered NH₃ |
| Corrosion Risk | Moderate | Low |
| Wastewater Complexity | Low | Negligible |
Thermal Decomposition of Urea
Biuret and this compound Formation Pathways
Heating urea above 150°C induces decomposition into biuret (NH₂CONHCONH₂) and ammonia. Prolonged heating (≥180°C) further dehydrates biuret to this compound, though this route is complicated by cyanuric acid formation. Phase equilibria studies in the urea-biuret-water system reveal that this compound solubility decreases sharply below 80°C, enabling crystallization from saturated solutions.
Industrial Challenges
Table 3: Thermal Degradation Byproducts
| Temperature Range | Primary Product | Secondary Product |
|---|---|---|
| 150–170°C | Biuret | NH₃ |
| 170–190°C | This compound | Cyanuric Acid |
Environmental and Economic Considerations
Waste Stream Management
The hydrochloric acid method generates 0.8–1.2 kg of NH₄Cl per kg of this compound, which can be repurposed as fertilizer. In contrast, thermal methods produce gaseous ammonia, requiring scrubbers to prevent atmospheric release.
Cost-Benefit Analysis
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Raw Material Costs : Hydrazine hydrate accounts for 60–70% of total expenses due to its high market price (~$1,200/ton).
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Energy Consumption : Thermal methods demand 30% more energy than catalytic routes, offsetting lower reagent costs.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Thermal Decomposition
Biurea undergoes multi-stage decomposition when heated, producing gases, condensates, and residues:
Key Findings from Thermal Analysis
Decomposition Stages :
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Initial gas evolution : Minor NH₃ release.
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Induction period : Duration influenced by external gas pressure.
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Autocatalytic stage : Accounts for ~80% of decomposition, governed by nucleation-growth kinetics .
Reaction Mechanisms and Byproduct Formation
This compound participates in equilibrium-driven reactions during pyrolysis:
Reaction Network in Urea-Biurea Systems
| Reaction Step | Temperature Range | Observations |
|---|---|---|
| 132–190°C | HNCO reacts to form triuret | |
| 190–250°C | Foam-like structure forms at 210°C | |
| 250–360°C | Sublimation dominates |
Thermal Analysis Data (DSC/TG):
| Compound | Melting Point (°C) | Mass Loss (%) (to 210°C) |
|---|---|---|
| This compound | 193 (decomposition) | 94.4 |
| Cyanuric acid | Sublimes at 250 | 5.37–10.1 |
| Ammelide | 225 (solidification) | 5.58–9.34 |
Scientific Research Applications
Chemical Synthesis
1.1. Production of Azodicarbonamide
Biurea is a critical precursor in the synthesis of azodicarbonamide, which is widely used as a blowing agent in the production of foamed plastics and rubber. The synthesis process involves the oxidation of this compound using hydrogen peroxide in the presence of a catalyst such as potassium bromide. Research indicates that optimizing reaction conditions can yield over 95% azodicarbonamide from this compound .
Table 1: Yield Optimization for Azodicarbonamide Production from this compound
| Oxidant Amount (mol) | Yield (%) |
|---|---|
| 0 | 0 |
| 0.06 | 75 |
| 0.09 | 96 |
1.2. Synthesis of Other Derivatives
This compound can also be utilized to synthesize other nitrogen-containing compounds, such as hydrazodicarbonamide, which has applications in food preservation and as a food additive . The versatility of this compound in chemical synthesis highlights its importance in producing various industrial chemicals.
Pharmaceutical Applications
This compound has been investigated for its potential use in pharmaceuticals, particularly in dermatological formulations. Its keratolytic properties make it beneficial for treating dry skin conditions, as it helps retain moisture . Furthermore, this compound's role as a metabolite in the degradation of azodicarbonamide suggests its relevance in toxicological studies related to inhalation exposure .
Agricultural Applications
In agriculture, this compound serves as a nitrogen source in fertilizers. Its application can enhance soil fertility and improve crop yields by providing essential nutrients necessary for plant growth . The synthesis of this compound from urea and hydrazine also presents an environmentally friendly alternative to traditional methods, reducing waste generation during production .
Industrial Applications
4.1. Blowing Agents
The primary industrial application of this compound is as a precursor for azodicarbonamide, which is extensively used in the production of foamed materials such as rubber and plastics. This application is crucial for industries that require lightweight materials with good thermal insulation properties.
4.2. Textile Industry
This compound also finds utility in the textile industry as a dyeing agent, enhancing dye uptake and improving colorfastness in fabrics . Its role in textile processing further exemplifies its versatility across different industrial applications.
Case Studies
Case Study 1: this compound Synthesis Optimization
A study conducted by Bohloulbandi et al. (2021) focused on optimizing the synthesis conditions for this compound using hydrazine and urea under various pH levels and temperatures. The findings demonstrated that maintaining specific pH levels significantly influenced yield outcomes, achieving over 97% purity under optimal conditions .
Case Study 2: Inhalation Toxicology
Research on inhalation exposure to azodicarbonamide revealed that this compound is a significant metabolite produced during its metabolism in rats. This study highlighted the importance of understanding this compound's implications in toxicology and environmental health assessments .
Mechanism of Action
The mechanism of action of biurea involves its ability to form coordination complexes with metal ions. This property is utilized in various applications, such as the biuret protein assay, where this compound reacts with copper ions to form a colored complex that can be measured spectrophotometrically . In biological systems, this compound and its derivatives can interact with molecular targets, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
Structural Analog: 1-Amino-Biurea
1-Amino-biurea, a derivative of biurea, substitutes a hydrogen atom on the terminal hydrazine group with an amino (–NH₂) group. This modification alters its electronic and coordination properties:
Structural and Electronic Differences
- Bond Geometry: The N–N bond length in 1-amino-biurea (1.386–1.409 Å) remains similar to this compound, but the C=O bond elongates slightly (1.247 Å vs. 1.230 Å in standard urea) due to enhanced conjugation .
- Hydrogen Bonding: 1-Amino-biurea forms a 3D hydrogen-bond network (N–H···O and N–H···N), contrasting with this compound’s 2D network. This increases its thermal stability (decomposition at ~246°C vs. This compound’s 220°C) .
- Coordination Sites: this compound coordinates via O, N(2), and N(2A) atoms, while 1-amino-biurea prefers O(1), O(2), and N(5) due to higher Mulliken charges (-0.3700e on O(1)) and NBO analysis .
Functional Differences
- Energetic Properties: Both compounds form explosive coordination complexes, but 1-amino-biurea’s amino group enhances nitrogen content (65.6% vs. 58.3% in this compound), improving detonation velocity (~8,500 m/s vs. 7,200 m/s) .
- Thermal Decomposition: this compound decomposes exothermically at 220°C, releasing NH₃ and CO₂, whereas 1-amino-biurea’s decomposition involves additional N₂ release due to the –NH₂ group .
Functional Analog: Azodicarbonamide (ADA)
Azodicarbonamide (C₂H₄O₂N₄), a blowing agent and flour additive, metabolizes into this compound under physiological conditions.
Metabolic Relationship
- Toxicity Profile : ADA is classified as a respiratory sensitizer, while this compound exhibits lower acute toxicity (LD₅₀ > 2,000 mg/kg in rodents) .
Functional Contrast
- Thermal Stability : ADA decomposes at 180–200°C to release this compound and nitrosamines, limiting its use in high-temperature plastics compared to this compound .
- Industrial Use : ADA’s azo group (N=N) enables rapid gas release, making it suitable for low-temperature foaming, whereas this compound’s higher decomposition temperature suits polypropylene .
Biological Activity
Biurea, a derivative of urea, has garnered attention in various fields due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, potential applications in agriculture and medicine, and relevant case studies.
1. Chemical Structure and Properties
This compound is a compound formed by the reaction of urea with itself or through the hydrolysis of biuret. Its chemical formula is , and it possesses a structure that allows for hydrogen bonding, which is crucial for its interaction with biological molecules.
The biological activity of this compound primarily stems from its ability to act as a substrate for various enzymes. Notably, this compound serves as a substrate for biuret hydrolase (BiuH), an enzyme that catalyzes its conversion into ammonia and allophanate. This enzymatic activity is significant in microbial degradation processes, particularly in the context of environmental bioremediation .
3. Biological Activity in Microorganisms
Research has shown that this compound can be utilized by specific bacteria, such as Pseudomonas sp., which possess the BiuH enzyme. The enzymatic pathway involving biuret hydrolase is vital for the mineralization of cyanuric acid, illustrating the role of this compound in nitrogen cycling within ecosystems .
Table 1: Enzymatic Activity of BiuH on this compound
| Enzyme | Substrate | Products | Organism |
|---|---|---|---|
| BiuH | This compound | Ammonia, Allophanate | Pseudomonas sp. |
4. Agricultural Applications
This compound has been investigated for its potential use as a fertilizer additive. It can enhance nitrogen availability in soils, promoting plant growth. However, caution is warranted due to its phytotoxic effects at high concentrations .
Case Study: this compound as a Fertilizer Additive
In a controlled study, the application of this compound in crop fields resulted in improved nitrogen content in plants compared to traditional urea fertilizers. However, excessive use led to stunted growth in certain species, highlighting the need for careful dosage management .
5. Toxicological Studies
While this compound has beneficial applications, its safety profile must be considered. Studies have indicated that high doses can lead to toxicity in aquatic organisms, raising concerns regarding its environmental impact when used excessively in agricultural settings .
Table 2: Toxicity Levels of this compound on Aquatic Species
| Species | Concentration (mg/L) | Observed Effect |
|---|---|---|
| Daphnia magna | 10 | Reduced mobility |
| Danio rerio | 20 | Increased mortality |
6. Biochemical Characterization
Recent studies have provided insights into the structural characteristics of biuret hydrolase and its interaction with this compound. The enzyme exhibits high specificity towards biuret and related compounds, which is crucial for its role in microbial metabolism .
7. Future Directions
The exploration of this compound's biological activity is still ongoing. Future research may focus on:
- Developing biocontrol agents : Leveraging this compound's properties to create environmentally friendly pesticides.
- Pharmaceutical applications : Investigating potential anticancer properties linked to carbamide derivatives .
- Environmental remediation : Enhancing methods for detoxifying soils contaminated with nitrogenous compounds.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Biurea and its derivatives?
- This compound synthesis typically involves condensation reactions under controlled conditions. Analytical-grade reagents (e.g., hydrazine derivatives) are used, with strict safety protocols due to its explosive nature. Synthesis steps include refluxing reactants in aqueous solutions, followed by crystallization and purification via recrystallization. Instruments like CCD diffractometers and IR spectroscopy validate purity and structure .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound’s molecular structure?
- X-ray crystallography (using Mo Kα radiation, λ = 0.071073 nm) provides precise bond lengths and angles, while IR spectroscopy identifies functional groups (e.g., N–H, C=O). Computational methods like DFT (B3LYP/cc-pVTZ) supplement experimental data by predicting vibrational frequencies and electrostatic potentials .
Q. How can researchers ensure reproducibility in this compound synthesis and characterization?
- Detailed experimental protocols, including reagent ratios, reaction times, and purification steps, must be documented. Cross-validation using multiple techniques (e.g., XRD, IR, and elemental analysis) ensures structural accuracy. Adherence to safety guidelines for handling energetic materials is critical .
Advanced Research Questions
Q. How can quantum chemical calculations (e.g., DFT with B3LYP functional) be validated against experimental crystallographic data for this compound derivatives?
- Compare computed bond lengths (e.g., N–N: 1.386–1.409 Å) and angles with XRD results. Discrepancies arise from intermolecular interactions (e.g., hydrogen bonding) in crystals, which DFT models in gaseous states omit. Use larger basis sets (e.g., cc-pVTZ) to minimize errors and validate via statistical metrics like RMSD .
Q. What experimental approaches are used to study the thermal decomposition kinetics of this compound in solid-state conditions?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition rates and activation energies. Isoconversional methods (e.g., Kissinger-Akahira-Sunose) model kinetics, while XRD of post-decomposition residues identifies intermediate phases .
Q. What strategies are effective for resolving discrepancies between theoretical predictions and experimental observations in this compound’s coordination behavior?
- Perform Mulliken population and Natural Bond Orbital (NBO) analyses to identify electron-rich sites (e.g., O and N atoms). Compare computational predictions of coordination sites with experimental crystallographic data (e.g., hydrogen-bond networks in 1-amino-biurea). Use hybrid methods combining DFT and molecular dynamics to account for intermolecular forces .
Q. How can researchers design experiments to investigate this compound’s role as a ligand in transition-metal complexes?
- Synthesize complexes with metals (e.g., Zn, Co) and characterize via single-crystal XRD to determine coordination geometry. Analyze stability using thermal methods and spectroscopic techniques (e.g., UV-Vis for d-orbital transitions). Compare experimental results with DFT-predicted binding energies and molecular electrostatic potentials .
Q. What statistical methods are appropriate for analyzing contradictions in thermal decomposition data across studies?
- Apply multivariate regression to account for variables like heating rate and atmosphere. Use ANOVA to assess significance of differences between datasets. Meta-analyses of published studies can identify systematic biases (e.g., instrument calibration errors) .
Methodological Guidelines
- Data Collection : Use high-resolution instruments (e.g., Bruker Smart CCD diffractometer) and document parameters (e.g., temperature during XRD) .
- Computational Validation : Always cross-check DFT results with experimental data and report basis sets/functionals used .
- Ethical Reporting : Disclose unreported data that may alter conclusions and cite prior work accurately to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
